molecular formula C14H20BrNO B283505 N-[2-(allyloxy)-5-bromobenzyl]-N-(tert-butyl)amine

N-[2-(allyloxy)-5-bromobenzyl]-N-(tert-butyl)amine

Katalognummer B283505
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: DMFAZPNFWBCACP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(allyloxy)-5-bromobenzyl]-N-(tert-butyl)amine, commonly known as ABBV-744, is a small molecule drug candidate that has been developed by AbbVie Inc. for the treatment of various diseases.

Wirkmechanismus

ABBV-744 works by binding to the BRD9/7 bromodomains, which prevents them from interacting with other proteins involved in gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
ABBV-744 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also demonstrated good tissue penetration and distribution, with high levels of accumulation in tumor tissues. ABBV-744 has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

ABBV-744 has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and the need for further optimization to improve its efficacy and safety.

Zukünftige Richtungen

There are several future directions for the development of ABBV-744. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce toxicity. Another direction is the development of ABBV-744 analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, ABBV-744 could be explored for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
Conclusion:
In conclusion, ABBV-744 is a promising small molecule drug candidate that has shown potential for the treatment of various cancers. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the development of ABBV-744, which could lead to the discovery of novel therapies for cancer and other diseases.

Synthesemethoden

The synthesis of ABBV-744 involves the reaction of 2-(allyloxy)-5-bromobenzylamine with tert-butyl isocyanate in the presence of a catalyst. The resulting product is then purified using chromatography techniques to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

ABBV-744 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the BRD9/7 bromodomains, which are involved in the regulation of gene expression. ABBV-744 has shown promising results in preclinical studies for the treatment of various cancers, including acute myeloid leukemia, multiple myeloma, and solid tumors.

Eigenschaften

Molekularformel

C14H20BrNO

Molekulargewicht

298.22 g/mol

IUPAC-Name

N-[(5-bromo-2-prop-2-enoxyphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C14H20BrNO/c1-5-8-17-13-7-6-12(15)9-11(13)10-16-14(2,3)4/h5-7,9,16H,1,8,10H2,2-4H3

InChI-Schlüssel

DMFAZPNFWBCACP-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC=C

Kanonische SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Br)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.